molecular formula C11H9F5O2S B14061891 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14061891
M. Wt: 300.25 g/mol
InChI Key: GDDBYHGJEKNBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a propan-1-one group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of halogen atoms to the phenyl ring.

    Substitution Reactions: Replacement of halogen atoms with difluoromethoxy and trifluoromethylthio groups.

    Ketone Formation: Attachment of the propan-1-one group through carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized reactors, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with difluoromethyl and trifluoromethylthio groups.

    1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: Similar structure with difluoromethoxy and methylthio groups.

Uniqueness

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-8(17)7-5-6(18-10(12)13)3-4-9(7)19-11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

GDDBYHGJEKNBTO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(F)F)SC(F)(F)F

Origin of Product

United States

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